1-Chloro-3-ethynylbenzene

Beschreibung

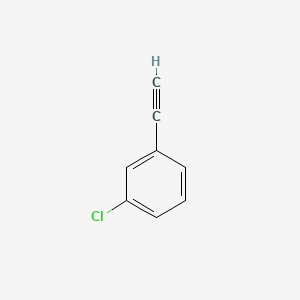

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBJPHPMYOUMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227413 | |

| Record name | Benzene, 1-chloro-3-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-83-6 | |

| Record name | 3-Chlorophenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 3 Ethynylbenzene

Precursor Synthesis and Halogenation Strategies

The initial step in many synthetic routes towards 1-chloro-3-ethynylbenzene involves the preparation of a suitable chlorinated benzene (B151609) derivative. This can be achieved through direct chlorination of a substituted benzene or by employing a building block that already contains the chloro substituent in the desired meta position.

Electrophilic Aromatic Substitution for Chlorination of Benzene Derivatives

Electrophilic aromatic substitution is a fundamental method for introducing a chlorine atom onto a benzene ring. wikipedia.orgchemguide.co.uk The reaction typically involves the use of molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com The catalyst polarizes the Cl-Cl bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring.

When considering the synthesis of this compound, the directing effects of the substituents are crucial. The ethynyl (B1212043) group (–C≡CH) is generally considered to be a deactivating group and a meta-director for electrophilic aromatic substitution. This is due to the sp-hybridized carbons of the alkyne, which are more electronegative than sp²-hybridized carbons and thus withdraw electron density from the aromatic ring. Therefore, direct chlorination of phenylacetylene (B144264) would be expected to yield the meta-substituted product, this compound, along with other isomers. However, the reaction of molecular chlorine with phenylacetylene can also lead to addition across the triple bond, forming dichloroalkenes, and potentially polymerization. researchgate.net Studies on the oxidative chlorination of phenylacetylene have shown that the product distribution can be complex, with the formation of both substitution and addition products. researchgate.net

Multistep Routes from Aromatic Ketones (e.g., m-Chloroacetophenone Transformation)

A more controlled and often higher-yielding approach involves starting with a commercially available or readily synthesized precursor that already possesses the desired 1,3-substitution pattern. A prominent example is the use of m-chloroacetophenone. nist.gov This strategy circumvents the potential regioselectivity and side-reaction issues associated with the direct chlorination of a substituted benzene.

The synthesis of m-chloroacetophenone itself can be achieved through the Friedel-Crafts acylation of chlorobenzene (B131634). However, this reaction typically yields a mixture of ortho, meta, and para isomers, with the para isomer being the major product. A more selective method involves the chlorination of acetophenone, where the acetyl group acts as a meta-director. google.com

Once m-chloroacetophenone is obtained, the acetyl group (–COCH₃) needs to be converted into an ethynyl group (–C≡CH). This transformation can be accomplished through a two-step sequence known as the Corey-Fuchs reaction. wikipedia.orgalfa-chemistry.comjk-sci.comorganic-chemistry.orgtcichemicals.com This reaction first involves the conversion of the ketone to a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide. Subsequent treatment of the dibromoalkene with a strong base, such as n-butyllithium, results in elimination of HBr and a 1,2-rearrangement to form the terminal alkyne. wikipedia.orgalfa-chemistry.com

Another effective method for this one-carbon homologation is the Seyferth-Gilbert homologation. wikipedia.orgyoutube.comnrochemistry.comsynarchive.comorganic-chemistry.org This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) to convert the ketone directly into the alkyne in a single step under basic conditions. wikipedia.orgsynarchive.com

A patent describes a method for synthesizing 1-chloro-3-ethyl-benzene from m-chloroacetophenone via a hydrazone intermediate, which is then heated with a base. google.com While this yields an ethyl group, it demonstrates the feasibility of modifying the acetyl group of m-chloroacetophenone to achieve the desired 3-substituted chlorobenzene derivative.

Ethynylation Procedures for Chlorinated Aromatic Scaffolds

An alternative synthetic strategy involves introducing the ethynyl group onto a pre-existing chlorinated aromatic ring. This is typically achieved through metal-catalyzed cross-coupling reactions, which have become powerful tools in modern organic synthesis.

Palladium-Catalyzed Ethynylation Approaches

The Sonogashira coupling reaction is the most widely employed palladium-catalyzed method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which also serves as the solvent. wikipedia.org The reaction can be performed under mild conditions and generally provides good to excellent yields of the desired arylalkyne. wikipedia.org

In the context of synthesizing this compound, 1,3-dichlorobenzene can be used as the starting material. A selective Sonogashira coupling at one of the chloro positions with a suitable alkyne synthon, such as trimethylsilylacetylene followed by deprotection, would yield the target molecule. The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of aryl bromides or iodides, often requiring more forcing conditions or specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands to achieve efficient coupling. libretexts.org

The regioselectivity of the Sonogashira coupling on di-substituted benzenes is influenced by the electronic and steric nature of the substituents. For dihalobenzenes, the reaction tends to occur at the more reactive halogen. In the case of 1,3-dichlorobenzene, the two chlorine atoms are electronically equivalent, so a mono-coupling reaction would statistically yield the desired product along with starting material and the di-substituted product. Careful control of stoichiometry and reaction conditions is necessary to favor the mono-alkynylated product.

Other Metal-Mediated Alkynylation Methods

While palladium catalysis is dominant, other transition metals can also mediate the coupling of alkynes with aryl halides. The Castro-Stephens coupling, for instance, is a copper-mediated reaction between a copper(I) acetylide and an aryl halide to form a disubstituted alkyne. This reaction is typically carried out in pyridine at elevated temperatures. Although it has been somewhat superseded by the milder Sonogashira reaction, it remains a viable method for certain substrates.

More recent developments in copper-catalyzed reactions have shown the potential for direct C-H alkynylation of arenes, which would be a highly atom-economical approach. nih.gov These methods often require a directing group on the aromatic substrate to achieve regioselectivity. For a substrate like 1,3-dichlorobenzene, direct C-H alkynylation is not a straightforward approach to this compound due to the lack of a suitable directing group and the presence of multiple C-H bonds.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of this compound with high yield and purity relies heavily on the optimization of reaction parameters for the chosen synthetic route. For palladium-catalyzed ethynylation methods like the Sonogashira coupling, several factors can be fine-tuned.

Catalyst System: The choice of palladium catalyst and ligand is critical, especially when using less reactive aryl chlorides. libretexts.org Systems employing bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Fu, have shown enhanced reactivity for the coupling of aryl chlorides. libretexts.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts. libretexts.org The catalyst loading can often be reduced to minimize cost without significantly compromising the yield. kaust.edu.sa

Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. wikipedia.org However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling). washington.edu Therefore, copper-free Sonogashira protocols have been developed and may be advantageous in certain cases. kaust.edu.sa

Base and Solvent: The choice of base and solvent significantly impacts the reaction efficiency. Amine bases like triethylamine (B128534) or piperidine are commonly used and can also serve as the solvent. kaust.edu.saresearchgate.net Inorganic bases such as potassium carbonate or cesium carbonate can also be employed, often in polar aprotic solvents like DMF or dioxane. researchgate.net The optimization of the base and solvent system can lead to improved yields and shorter reaction times. researchgate.net

Temperature and Reaction Time: The reaction temperature is another crucial parameter. While many Sonogashira reactions can be performed at or near room temperature, the coupling of aryl chlorides may require elevated temperatures to proceed at a reasonable rate. researchgate.net Microwave-assisted heating has been shown to significantly accelerate these reactions. libretexts.org The reaction time should be monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts. kaust.edu.sa

The following table provides a summary of reaction conditions that have been optimized for Sonogashira cross-coupling reactions, which are applicable to the synthesis of this compound.

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Catalyst | Palladium complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands | Enhances the rate of oxidative addition of the aryl chloride to the palladium center, leading to higher yields. |

| Co-catalyst | Copper(I) iodide (CuI) or copper-free conditions | Cu(I) accelerates the reaction but can promote alkyne homocoupling. Copper-free conditions can provide cleaner reactions. |

| Base | Amines (e.g., triethylamine, piperidine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne. The choice of base can influence the reaction rate and yield. |

| Solvent | Amines, DMF, dioxane, THF | The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of catalytic intermediates. |

| Temperature | Room temperature to elevated temperatures (e.g., 100-150 °C) | Higher temperatures are often required for less reactive aryl chlorides. Microwave irradiation can significantly reduce reaction times. |

Principles of Green Chemistry in this compound Synthesis

The synthesis of this compound, a valuable intermediate in organic chemistry, is increasingly being scrutinized through the lens of green chemistry. The focus is on developing synthetic methodologies that are not only efficient but also environmentally benign. Key areas of improvement include the use of sustainable solvents to replace volatile organic compounds (VOCs) and the development of recyclable catalyst systems to minimize waste and preserve precious metal resources. These approaches aim to reduce the environmental footprint associated with the production of this important chemical compound.

Application of Sustainable Solvent Systems (e.g., Deep Eutectic Solvents)

The Sonogashira cross-coupling reaction, a primary method for synthesizing aryl alkynes like this compound, traditionally relies on organic solvents such as toluene, DMF, or amines, which can be toxic and environmentally harmful. The principles of green chemistry encourage the substitution of these conventional solvents with more sustainable alternatives. Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for such transformations. researchgate.netrsc.orglucp.net

DESs are mixtures of hydrogen bond donors (e.g., glycerol, urea) and hydrogen bond acceptors (e.g., choline chloride) that form a eutectic mixture with a melting point significantly lower than that of its individual components. Their negligible volatility, non-flammability, biodegradability, and low cost make them attractive media for chemical reactions. rsc.org

While a direct protocol for the synthesis of this compound in a DES has not been extensively detailed, analogous Sonogashira couplings have been successfully performed in these media, demonstrating their potential applicability. For instance, a study on the palladium-catalyzed Sonogashira coupling of various (hetero)aryl iodides with terminal alkynes demonstrated high efficiency in a choline chloride/glycerol eutectic mixture. researchgate.net This system, using a commercially available and inexpensive Pd/C catalyst, proceeded in the absence of external ligands and yielded products in the 50-99% range within three hours at 60°C. researchgate.net

Another approach has been the development of versatile palladium pre-catalysts specifically designed to be compatible with DES. One such bipyridine palladium complex has shown high catalytic activity for several cross-coupling reactions, including the Sonogashira reaction, in a ChCl:glycerol mixture. scispace.com The intrinsic capacity of the ligand to form hydrogen bonds with the solvent is key to its success. scispace.com The application of such systems to the Sonogashira coupling of aryl chlorides, which are generally less reactive than aryl iodides, is an active area of research. organic-chemistry.orgnih.gov The principles demonstrated in these studies provide a strong foundation for developing a greener synthesis of this compound by adapting the reaction conditions to a DES environment.

The table below illustrates the potential components and conditions for a hypothetical green synthesis of this compound based on analogous reactions in deep eutectic solvents.

| Parameter | Component/Condition | Rationale for Green Chemistry |

|---|---|---|

| Solvent System | Choline Chloride:Glycerol (1:2) | Biodegradable, low volatility, non-toxic, derived from renewable resources. researchgate.net |

| Aryl Halide | 1,3-Dichlorobenzene | Less toxic and more cost-effective precursor than the corresponding iodide or bromide. |

| Alkyne Source | Ethynyltrimethylsilane | Common and stable reagent for introducing the ethynyl group. |

| Catalyst | Palladium on Charcoal (Pd/C) | Heterogeneous catalyst, facilitating easier separation and potential for recycling. rsc.org |

| Base | Potassium Carbonate (K₂CO₃) | Inexpensive and relatively mild base. |

| Temperature | 60-80 °C | Milder conditions compared to traditional high-boiling point organic solvents. researchgate.net |

Catalyst Recycling and Efficiency Enhancements

A major tenet of green chemistry is the principle of atom economy and the reduction of waste. In the context of palladium-catalyzed reactions like the Sonogashira coupling, this translates to maximizing the lifecycle of the catalyst. Palladium is a precious, costly, and resource-limited metal, making its recovery and reuse both economically and environmentally imperative. Homogeneous palladium catalysts, while often highly active, are difficult to separate from the reaction mixture, leading to product contamination and loss of the metal. The development of heterogeneous or immobilized catalysts is a key strategy to overcome these limitations. mdpi.com

Several types of recyclable palladium catalysts have been developed and shown to be effective for Sonogashira couplings of aryl halides, including challenging substrates like aryl chlorides. rsc.orgacs.org

Palladium on Charcoal (Pd/C): This is a widely used, commercially available heterogeneous catalyst that has been successfully employed in the copper-free Sonogashira coupling of aryl chlorides. It serves as a reusable solid-supported catalyst that can be filtered and reused. rsc.org

Palladium Single-Atom Catalysts (SACs): Anchoring isolated palladium atoms onto a support like nitrogen-doped carbon (Pd1@NC) creates a highly efficient and stable catalyst. These SACs have demonstrated high stability and allow for multiple reuses, even under non-inert conditions. acs.org

Immobilized Palladium Complexes: Anchoring palladium complexes onto solid supports such as mesoporous silica (MCM-41) or polymers results in catalysts that combine the high activity of homogeneous systems with the ease of separation of heterogeneous ones. A nanosized MCM-41 anchored palladium bipyridyl complex, for instance, was shown to be highly efficient and could be recovered and reused without a significant loss of reactivity. mdpi.com

The efficiency and reusability of these catalysts are critical metrics for their practical application. The following table summarizes the performance of various recyclable catalyst systems in Sonogashira coupling reactions relevant to the synthesis of this compound.

| Catalyst System | Support Material | Substrate Type | Recycling Efficiency (Yield %) | Reference |

|---|---|---|---|---|

| Palladium Nanoparticles | Palladium on Charcoal (Pd/C) | Aryl Chlorides | Maintained high yield over several cycles (specific data varies with conditions). | rsc.org |

| Palladium Single-Atom Catalyst | Nitrogen-doped Carbon (Pd1@NC) | Aryl Halides | High stability and reusability over multiple cycles reported. acs.org | acs.org |

| Palladium Bipyridyl Complex | Nanosized MCM-41 | Aryl Halides | Run 1: 99%, Run 2: 99%, Run 3: 98%, Run 4: 98%, Run 5: 97% | mdpi.com |

| Palladium(0) Catalyst with Sulfonated Phosphine Ligands | N-hydroxyethylpyrrolidone (HEP)/H₂O | Aryl Bromides & Iodides | Catalyst/solvent solution recycled, maintaining high yields with TON up to 2375. nih.gov | nih.gov |

These examples underscore the significant progress made in creating more sustainable catalytic systems. The ability to recycle the catalyst not only aligns with green chemistry principles but also enhances the economic viability of synthesizing compounds like this compound on an industrial scale.

Reaction Mechanisms Involving 1 Chloro 3 Ethynylbenzene

Mechanistic Elucidation of Carbon-Carbon Bond Forming Reactions

The primary carbon-carbon bond-forming reaction involving 1-chloro-3-ethynylbenzene is the Sonogashira cross-coupling reaction. wikipedia.org This reaction typically couples a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com

The Palladium Cycle: The palladium cycle is considered the main catalytic loop for carbon-carbon bond formation. youtube.com

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, the C-Cl bond of this compound) to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step, particularly for less reactive aryl chlorides. acs.org This step forms a square planar Pd(II) complex. youtube.com

Transmetalation : A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This step displaces the halide from the palladium center, forming a new Pd(II)-alkynyl complex. youtube.com

Reductive Elimination : The newly formed complex undergoes reductive elimination, where the aryl and alkynyl groups couple to form the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org

The Copper Cycle: The copper cycle serves to activate the terminal alkyne.

π-Alkyne Complex Formation : The copper(I) co-catalyst coordinates with the triple bond of the alkyne (the ethynyl (B1212043) group of this compound). youtube.com

Deprotonation : The coordination to copper increases the acidity of the terminal alkyne's proton. youtube.com A base, typically an amine like triethylamine (B128534) or piperidine, then deprotonates the alkyne to form a copper(I) acetylide intermediate. organic-chemistry.orgwashington.edu

Acetylide Transfer : This copper acetylide is the active species that participates in the transmetalation step of the palladium cycle. wikipedia.org

While the dual-catalyst system is traditional, copper-free Sonogashira variants have been developed. In these systems, the palladium catalyst mediates both the activation of the aryl halide and the alkyne. wikipedia.org

Role of Catalysts and Ligands in Defining Reaction Pathways

The choice of catalyst and supporting ligands is critical in dictating the efficiency and selectivity of cross-coupling reactions involving this compound. Palladium complexes are the most common catalysts, with their reactivity being finely tuned by the electronic and steric properties of the ancillary ligands. researchgate.net

Catalysts:

Palladium Source : While various palladium sources can be used, modern catalysis often employs pre-formed palladium complexes, known as precatalysts. sigmaaldrich.com These are stable, air- and moisture-tolerant compounds that readily generate the active, low-coordinate Pd(0) species in situ. sigmaaldrich.com Third- and fourth-generation Buchwald precatalysts, for example, are designed for high stability and efficient generation of the active catalyst. sigmaaldrich.com

Copper(I) Co-catalyst : In traditional Sonogashira couplings, copper(I) salts like CuI are used as co-catalysts. Their primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide, which accelerates the transmetalation step. wikipedia.orgorganic-chemistry.org This allows the reaction to proceed under milder conditions, often at room temperature. gold-chemistry.org

Ligands: Ligands stabilize the palladium center and modulate its reactivity. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step. researchgate.netnih.gov

Bulky Phosphine Ligands : Ligands such as XPhos, SPhos, and RuPhos are highly effective. sigmaaldrich.comnih.gov Their large steric bulk promotes the formation of monoligated L1Pd(0) species, which are highly reactive in the oxidative addition step. acs.org The electron-donating nature of these ligands also increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.

N-Heterocyclic Carbenes (NHCs) : NHCs, such as IPr, are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at higher temperatures and lead to high turnover numbers. researchgate.netnih.gov

Ligand Effects on Selectivity : Ligand choice can also influence selectivity. In di- or polyhalogenated substrates, bulky ligands can sometimes promote "ring-walking," where the palladium catalyst remains associated with the product of the first coupling and initiates a second, intramolecular oxidative addition, leading to exhaustive functionalization. nih.gov Controlling the ligand-to-metal ratio and using coordinating additives can help suppress such side reactions. nih.gov

| Ligand Class | Examples | Key Role in Reaction Pathway | Typical Substrate |

|---|---|---|---|

| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | Facilitate oxidative addition of aryl chlorides by promoting formation of highly reactive monoligated Pd(0) species. acs.orgsigmaaldrich.com | Sterically hindered or deactivated aryl chlorides. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IPent | Form robust catalysts with high thermal stability; strong σ-donors that enhance catalytic activity. researchgate.netnih.gov | Aryl chlorides requiring high reaction temperatures. |

| Triphenylphosphine (PPh3) | PPh3 | A standard, less bulky ligand often used for more reactive substrates like aryl iodides and bromides. wikipedia.orgnih.gov | Aryl iodides and bromides. |

Stereochemical Considerations and Regioselectivity in Transformations

Regioselectivity: For a molecule like this compound, regioselectivity concerns which of the two reactive sites—the C-Cl bond or the terminal C-H bond of the alkyne—participates in the reaction. The reaction conditions and the chosen coupling partner determine the outcome.

Sonogashira Coupling at C-Cl : When reacting this compound with another terminal alkyne under standard Sonogashira conditions (Pd/Cu catalysis), the coupling occurs at the C-Cl bond. The terminal alkyne on the substrate remains unreacted if it is not the intended coupling partner.

Sonogashira Coupling at C-H : Conversely, if this compound is used as the alkyne component, it will react with an aryl or vinyl halide at its terminal C-H bond, leaving the C-Cl bond intact.

Factors Influencing Regioselectivity : In more complex polyhalogenated systems, regioselectivity is often governed by a combination of steric and electronic factors. Coupling reactions typically occur preferentially at the most sterically accessible and electronically favorable position. researchgate.net For instance, C-I bonds are significantly more reactive than C-Cl bonds in oxidative addition, allowing for selective coupling at an iodo-substituted position while leaving a chloro-substituent untouched.

Stereochemical Considerations: The core Sonogashira coupling reaction, which forms a linear C(sp)-C(sp²) bond, does not create a new stereocenter at the site of the reaction. Therefore, stereochemistry is not a primary consideration when coupling this compound with an achiral partner.

However, stereochemistry becomes a critical factor under the following circumstances:

Chiral Reactants : If either the aryl halide or the alkyne coupling partner contains a pre-existing stereocenter, its configuration will be retained in the product, assuming it is not located at a position that undergoes racemization under the reaction conditions.

Asymmetric Catalysis : If the reaction is designed to create a new stereocenter, for example, in a subsequent cyclization or addition reaction, the use of chiral ligands on the metal catalyst would be necessary to induce enantioselectivity.

Theoretical and Computational Studies on Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms in palladium-catalyzed cross-coupling reactions. These studies provide insights into the energetics of different pathways, the structures of transient intermediates, and the nature of transition states that are often difficult or impossible to observe experimentally.

Oxidative Addition Pathway : Theoretical studies have extensively investigated the oxidative addition step. For bulky phosphine ligands, calculations have shown that the reaction pathway involving a 12-electron, monoligated L1Pd(0) species has a significantly lower activation energy barrier than the pathway involving a 14-electron, bisligated L2Pd(0) species. acs.org This supports experimental observations that bulky ligands accelerate the reaction with less reactive aryl chlorides. acs.org

Intermediate Stabilization : Computational models can reveal stabilizing interactions within reaction intermediates. For example, studies have identified weak agostic interactions between a C-H bond on a ligand and the palladium center in T-shaped Pd(II) intermediates, which help to stabilize these otherwise highly reactive species. acs.org

Reaction Energetics : DFT calculations can map the potential energy surface of the entire catalytic cycle. This allows for the identification of the rate-determining step by comparing the free energy barriers of each elementary step (oxidative addition, transmetalation, reductive elimination). Such studies have confirmed that for aryl chlorides, oxidative addition is typically the step with the highest energy barrier.

| Computational Method | Focus of Study | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Energetics of Oxidative Addition | The pathway via a monoligated 12-electron Pd(0) species is energetically favored over the bisligated 14-electron pathway for bulky ligands. acs.org |

| DFT with Solvation Models | Transition State Structures | Provides geometries of transition states, helping to understand how steric and electronic factors of ligands influence activation barriers. acs.org |

| Master Equation Simulations | Reaction Rate Coefficients | Can be used to predict pressure and temperature-dependent rate coefficients based on ab initio calculations of reaction pathways. rsc.org |

Cross Coupling Reactions of 1 Chloro 3 Ethynylbenzene

Sonogashira Coupling Reactions Utilizing 1-Chloro-3-ethynylbenzene

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, creating a new bond between a terminal alkyne and an aryl or vinyl halide. unibo.it This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. unibo.it

The success of the Sonogashira coupling of aryl chlorides, including this compound, is highly dependent on the catalyst system. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond. nih.gov Consequently, significant research has been directed towards developing highly active and robust palladium catalysts.

Key developments in catalyst systems for the coupling of aryl chlorides include the use of bulky and electron-rich phosphine (B1218219) ligands. These ligands facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle. nih.govacs.org Commonly employed palladium precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃. acs.orglibretexts.org The choice of ligand is critical, with bulky alkylphosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) and cyclohexyl-based phosphines demonstrating particular efficacy in activating aryl chlorides. nih.gov

Copper(I) salts, such as CuI, are typically used as co-catalysts to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. unibo.it However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.org These systems often require more specialized ligands and reaction conditions.

The table below summarizes representative catalyst systems employed in Sonogashira couplings of aryl chlorides, which are applicable to this compound.

| Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 80-100 |

| PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF/Toluene | 50-80 |

| Pd₂(dba)₃ | XPhos | CuI | K₂CO₃ | t-BuOH | 100 |

| [PdCl₂(CH₃CN)₂] | sXPhos | None | Cs₂CO₃ | MeCN/H₂O | 65 |

This table presents generalized conditions for aryl chlorides; specific conditions for this compound may vary.

The Sonogashira coupling of this compound can proceed in two ways: either by reacting the chloro-substituent with a terminal alkyne or by reacting the ethynyl (B1212043) group with an aryl halide.

When reacting with various terminal alkynes, this compound can generate a wide array of unsymmetrical diynes. The reaction generally exhibits good functional group tolerance. Alkynes bearing aryl, alkyl, silyl, and hydroxyl groups can be successfully coupled. The electronic nature of the substituents on the coupling partner can influence the reaction rate, with electron-rich alkynes sometimes reacting more readily.

Conversely, the terminal alkyne of this compound can be coupled with a variety of aryl and heteroaryl halides. The reactivity of the halide partner follows the general trend I > Br > OTf >> Cl. unibo.it Therefore, selective coupling at a more reactive halide in the presence of the chloro group on this compound is feasible. The reaction tolerates a range of functional groups on the aryl halide partner, including ethers, esters, ketones, and nitro groups, although strongly coordinating groups may sometimes inhibit the catalyst.

The following table illustrates the potential substrate scope for the Sonogashira coupling involving this compound.

| Coupling Partner of this compound | Product Type | Notes |

| Phenylacetylene (B144264) | 1-Chloro-3-(phenylethynyl)benzene | Coupling at the C-Cl bond. |

| 1-Hexyne | 1-Chloro-3-(hex-1-yn-1-yl)benzene | Coupling with an aliphatic alkyne. |

| (Trimethylsilyl)acetylene | 1-Chloro-3-((trimethylsilyl)ethynyl)benzene | Useful for further functionalization. |

| Iodobenzene | 1-((3-Chlorophenyl)ethynyl)benzene | Coupling at the ethynyl C-H bond. |

| 4-Bromotoluene | 1-((3-Chlorophenyl)ethynyl)-4-methylbenzene | Demonstrates functional group tolerance. |

| 2-Iodopyridine | 2-((3-Chlorophenyl)ethynyl)pyridine | Synthesis of heteroaromatic compounds. |

In molecules containing multiple halogen atoms of different types, such as 1-chloro-3-iodobenzene, Sonogashira coupling can be highly regioselective. The reaction will preferentially occur at the more reactive carbon-halogen bond. Given the reactivity trend (C-I > C-Br > C-Cl), coupling would selectively take place at the C-I bond, leaving the C-Cl bond intact for subsequent transformations. acs.org This principle allows for sequential cross-coupling reactions to build complex molecular structures.

For dihaloarenes with identical halogens, such as dichlorobenzenes, regioselectivity is governed by the electronic and steric environment of the C-Cl bonds. In many cases, the coupling occurs at the more sterically accessible or electronically activated position. acs.org In the case of this compound, the presence of the ethynyl group can influence the electronic properties of the aromatic ring, potentially affecting the reactivity of the chloro substituent in comparison to a simple chlorobenzene (B131634).

Chemoselectivity is also a key consideration when a molecule contains multiple reactive sites. For this compound, a Sonogashira reaction with an aryl halide will selectively occur at the terminal alkyne, leaving the chloro group untouched, provided that appropriate reaction conditions are chosen to avoid C-Cl bond activation. Conversely, when reacting with a terminal alkyne, the conditions must be tailored to activate the C-Cl bond without promoting self-coupling of the starting material.

Related Palladium-Catalyzed Cross-Couplings (e.g., Heck-Cassar, Suzuki-Miyaura)

Beyond the Sonogashira reaction, this compound can participate in other important palladium-catalyzed cross-coupling reactions.

The Heck-Cassar reaction is essentially a copper-free version of the Sonogashira coupling and represents one of the earliest methods for the palladium-catalyzed alkynylation of aryl halides. unibo.itnih.gov This reaction typically requires higher temperatures than the copper-co-catalyzed variant. nih.gov The development of highly active palladium/phosphine catalyst systems has expanded the scope of the Heck-Cassar reaction to include less reactive aryl chlorides. unibo.it

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound (such as a boronic acid or ester) and an organohalide. libretexts.org This reaction is widely used for the synthesis of biaryls and has broad functional group tolerance. libretexts.org The chloro group of this compound can be coupled with various aryl or vinyl boronic acids. As with other couplings of aryl chlorides, this transformation generally requires a palladium catalyst with bulky, electron-rich phosphine ligands and a suitable base, such as carbonates or phosphates. beilstein-journals.org

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, predate palladium-catalyzed methods and remain important tools in organic synthesis. beilstein-journals.org While often requiring harsher conditions (higher temperatures and stoichiometric amounts of copper), modern advancements have led to the development of milder, catalytic copper-based systems. beilstein-journals.org

For this compound, copper catalysis can be employed for the formation of C-C, C-N, and C-O bonds. For instance, the terminal alkyne can undergo copper-catalyzed coupling with aryl halides, a reaction that is mechanistically related to the copper cycle in the Sonogashira reaction. Additionally, copper-catalyzed methods can be used for the amination or etherification of the aryl chloride, although these reactions are often more challenging than with aryl iodides or bromides. Ligand development has been crucial in improving the efficiency and substrate scope of these copper-mediated transformations.

Emerging Transition Metal-Catalyzed Cross-Coupling Methodologies

The field of cross-coupling chemistry is continually evolving, with new catalysts and methodologies being developed to improve efficiency, reduce costs, and expand substrate scope. For the coupling of challenging substrates like aryl chlorides, research is ongoing into the use of catalysts based on more abundant and less expensive transition metals such as nickel and iron. researchgate.net

Nickel catalysts, in particular, have shown great promise for the cross-coupling of aryl chlorides due to their lower cost and unique reactivity profiles. researchgate.net Iron-catalyzed cross-coupling reactions are also an area of active investigation, offering a potentially more sustainable alternative to palladium. researchgate.net While the application of these emerging methodologies specifically to this compound is not yet as widespread as palladium-catalyzed reactions, they represent a promising future direction for the synthesis of derivatives of this versatile compound.

Click Chemistry Applications of 1 Chloro 3 Ethynylbenzene

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Chloro-3-ethynylbenzene

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is widely employed due to its reliability, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

The reaction between this compound and an organic azide in the presence of a copper(I) catalyst yields a 1-(3-chlorophenyl)-substituted-1H-1,2,3-triazole. The chloro-substituent on the benzene (B151609) ring can influence the electronic properties of the resulting triazole, which can be advantageous in various applications, including medicinal chemistry and materials science.

The general reaction scheme is as follows:

Figure 1. General scheme for the CuAAC reaction between this compound and an organic azide.

A variety of copper sources can be used for this reaction, including copper(I) salts like CuI or CuBr, or the in situ reduction of copper(II) salts (e.g., CuSO₄) using a reducing agent such as sodium ascorbate. nih.gov The reaction is often carried out in a range of solvents, including water, alcohols, and various organic solvents. beilstein-journals.org

Table 1: Representative Examples of CuAAC Reactions with Aryl Alkynes

| Alkyne | Azide | Catalyst System | Solvent | Product |

| Phenylacetylene (B144264) | Benzyl azide | CuI/DIPEA/HOAc | N/A | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| Phenylacetylene | Benzyl azide | Cu/Fe bimetallic system | N/A | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| Phenylacetylene | Benzyl azide | CuI | Cyrene™ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

This table presents examples with a related aryl alkyne to illustrate typical reaction conditions. DIPEA = N,N-Diisopropylethylamine, HOAc = Acetic acid.

The mechanism of the CuAAC reaction has been extensively studied and is understood to proceed through a catalytic cycle involving copper acetylide intermediates. nih.gov The key steps are:

Formation of the Copper Acetylide: The terminal alkyne, this compound, reacts with the copper(I) catalyst to form a copper(I) acetylide. This step is generally fast.

Coordination of the Azide: The organic azide coordinates to the copper center of the copper acetylide complex.

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate (a metallacycle).

Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.

The presence of the copper catalyst is crucial as it dramatically accelerates the reaction rate (by a factor of up to 10⁷) and controls the regioselectivity, exclusively yielding the 1,4-isomer. organic-chemistry.orgbeilstein-journals.org In contrast, the uncatalyzed thermal Huisgen cycloaddition is much slower, requires elevated temperatures, and typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

Scope and Limitations of Click Reactions Employing this compound

The CuAAC reaction involving this compound is generally broad in scope and tolerant of a wide array of functional groups on the azide partner. This robustness is a key feature of click chemistry. However, there are some limitations to consider:

Copper Toxicity: The primary limitation of CuAAC, especially in biological applications, is the cytotoxicity of the copper(I) catalyst. This can be mitigated to some extent by using copper-chelating ligands that stabilize the copper ion and reduce its toxicity. nih.govsemanticscholar.org

Side Reactions: In biological systems, the presence of copper and a reducing agent can lead to the generation of reactive oxygen species, which can damage biomolecules. Additionally, side reactions with certain amino acid residues, such as histidine and arginine, have been reported. nih.gov

Substituent Effects: The electronic nature of substituents on both the azide and the alkyne can influence the reaction rate. Electron-withdrawing groups on the azide can sometimes decrease the reaction rate. researchgate.net The chloro group on this compound is an electron-withdrawing group, which can affect the reactivity of the alkyne.

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Alkyne | Terminal alkynes (e.g., this compound) | Strained cyclooctynes |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (if cyclooctyne is unsymmetrical) |

| Kinetics | Generally very fast | Slower than CuAAC, but can be tuned by cyclooctyne structure |

| Bioorthogonality | Limited by copper toxicity | Highly bioorthogonal, suitable for in vivo studies |

| Side Reactions | Potential for oxidative damage and reactions with thiols | Can have side reactions with thiols |

Integration in Bioorthogonal Chemistry Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. semanticscholar.org Both CuAAC and SPAAC are powerful tools in this field.

This compound can be used as a chemical reporter by incorporating it into biomolecules through metabolic labeling or solid-phase synthesis. The ethynyl (B1212043) group then serves as a handle for subsequent ligation with an azide-functionalized probe (e.g., a fluorophore, biotin, or drug molecule) via the CuAAC reaction. This strategy is widely used for:

Labeling and Imaging: Visualizing the localization and dynamics of biomolecules in cells. semanticscholar.org

Proteomics: Identifying and quantifying proteins through activity-based protein profiling (ABPP). semanticscholar.org

Drug Delivery: Constructing targeted drug delivery systems.

While CuAAC is a highly efficient in vitro ligation tool, SPAAC is generally the preferred method for applications in living organisms due to the absence of the copper catalyst. nih.gov However, advancements in ligand design for CuAAC are continually improving its biocompatibility. semanticscholar.org The choice between CuAAC and SPAAC therefore depends on the specific biological question and experimental context.

Applications in Medicinal Chemistry

Design and Synthesis of Bioactive Molecules and Potential Drug Leads

1-Chloro-3-ethynylbenzene serves as a crucial starting material for the synthesis of a variety of bioactive molecules, most notably in the development of kinase inhibitors for cancer therapy. The presence of the terminal alkyne group allows for its participation in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling and click chemistry, enabling the construction of complex molecular architectures. wikipedia.orglibretexts.orgexlibrisgroup.com

The Sonogashira coupling reaction is a cornerstone in the utilization of this compound. This palladium-catalyzed cross-coupling reaction enables the direct linkage of the terminal alkyne with aryl or vinyl halides, providing a straightforward method for elaborating the core structure. wikipedia.orglibretexts.org This methodology has been widely adopted in the synthesis of various kinase inhibitors and other potential drug leads.

Furthermore, the alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." exlibrisgroup.comnih.gov This highly efficient and regioselective reaction allows for the facile connection of the this compound core to various azide-containing fragments, rapidly generating libraries of triazole-containing compounds with diverse functionalities. apjonline.inresearchgate.net

Scaffold Diversity and Combinatorial Library Generation using this compound Derivatives

The structural attributes of this compound make it an excellent building block for generating scaffold diversity in combinatorial libraries, a key strategy in modern drug discovery for exploring vast chemical space and identifying novel hit compounds. nih.govchemdiv.comcam.ac.ukprincetonbio.com The ability to readily modify both the ethynyl (B1212043) and the chloro-substituted phenyl moieties allows for the creation of a multitude of structurally distinct molecules from a common starting material.

The 3-ethynylphenyl scaffold derived from this compound can be systematically decorated with a wide range of substituents through reactions at the alkyne position. As mentioned, Sonogashira coupling and click chemistry are powerful tools in this regard, enabling the introduction of a vast array of chemical groups. wikipedia.orglibretexts.orgexlibrisgroup.com This approach facilitates the rapid generation of libraries of compounds with varying steric and electronic properties, which can then be screened for biological activity against a panel of therapeutic targets.

Moreover, the chloro substituent on the phenyl ring provides an additional handle for chemical modification, further expanding the accessible chemical diversity. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The generation of focused libraries around the 3-ethynylphenyl core allows medicinal chemists to systematically probe the requirements for biological activity and to fine-tune the properties of potential drug candidates.

Development of Advanced Pharmaceutical Intermediates

Beyond its direct incorporation into bioactive molecules, this compound is a valuable precursor for the synthesis of more complex, advanced pharmaceutical intermediates. cymitquimica.comsigmaaldrich.com These intermediates serve as key building blocks in the multi-step synthesis of active pharmaceutical ingredients (APIs).

The synthesis of Nilotinib again serves as a prominent example. In several synthetic routes to this drug, this compound is first converted into a more elaborate intermediate before being incorporated into the final drug structure. asianpubs.orgcolumbia.educolumbia.edu This highlights the role of this compound in streamlining the synthesis of complex drug molecules by providing a readily available and versatile starting material. The commercial availability and relatively low cost of this compound contribute to its utility in the large-scale production of such intermediates. cymitquimica.comsigmaaldrich.com

Application in Targeted Drug Discovery Approaches (e.g., Chemotype-Assembly Methods)

The unique reactivity of the terminal alkyne in this compound makes it amenable to targeted drug discovery strategies, including chemotype-assembly methods and scaffold hopping. nih.govdundee.ac.ukchemrxiv.orgnih.govchemrxiv.org These approaches aim to rationally design and synthesize novel molecules with improved properties by modifying or replacing the core scaffold of a known active compound.

In scaffold hopping, the 3-ethynylphenyl moiety derived from this compound can be used to replace a different core structure in a known drug molecule while maintaining the key pharmacophoric interactions required for biological activity. nih.govchemrxiv.orgnih.govchemrxiv.org This can lead to the discovery of new chemical series with improved pharmacokinetic profiles, reduced off-target effects, or novel intellectual property positions. The ability to easily link this scaffold to various other molecular fragments via its alkyne handle makes it a powerful tool for this strategy.

Applications in Materials Science and Polymer Chemistry

Monomer in the Synthesis of Specialty Polymers

1-Chloro-3-ethynylbenzene can serve as a key monomer in the creation of specialty polymers with tailored properties. The ethynyl (B1212043) group provides a site for polymerization, while the chloro group can be used for subsequent modifications or to influence the polymer's electronic and physical characteristics.

Conjugated polymers are a class of organic materials that possess alternating single and double bonds, leading to delocalized π-electron systems. This structure is responsible for their unique electronic and optical properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comresearchgate.net The polymerization of monomers containing acetylene (B1199291) units, such as this compound, is a common method to create the conjugated backbone of these polymers. researchgate.net

The presence of a chloro substituent on the phenyl ring can influence the polymer's properties in several ways:

Solubility: The chloro group can enhance the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing and device fabrication.

Electronic Properties: As an electron-withdrawing group, the chlorine atom can modify the electron affinity and ionization potential of the polymer, allowing for the tuning of its energy levels to better match other materials in an optoelectronic device.

Intermolecular Interactions: The polar C-Cl bond can introduce dipole-dipole interactions, potentially influencing the packing and morphology of the polymer chains in the solid state, which in turn affects charge transport.

While specific data on polymers derived solely from this compound is limited, the general principles of conjugated polymer design suggest its utility in this field.

The chloro group on the this compound monomer unit provides a reactive handle for introducing a wide variety of functional moieties into the polymer structure. This can be achieved either before or after polymerization. This functionalization is a key strategy for fine-tuning the properties of polymers for specific applications. For instance, attaching different side chains can be used to control solubility, tune the optical and electronic properties, or introduce specific functionalities for sensing or biological applications. researchgate.net

Synthesis of Advanced Organic Materials

Beyond linear polymers, this compound can be a precursor for a range of advanced organic materials. The ethynyl group is highly versatile and can participate in various coupling reactions, such as Sonogashira, Glaser, and cyclotrimerization reactions, to build larger, complex molecular architectures. These reactions can lead to the formation of macrocycles, dendrimers, and other novel topologies with unique properties and potential applications in areas like molecular electronics and catalysis.

Fabrication of Nanomaterials and Composites

The carbon-rich structure of this compound makes it a potential precursor for the synthesis of carbon-based nanomaterials. mdpi.commdpi.com Pyrolysis of polymers derived from this monomer could lead to the formation of structured carbon materials. Furthermore, the ability to functionalize the polymer backbone allows for the creation of polymer-inorganic hybrid nanomaterials. For example, the chloro groups could serve as sites to coordinate with metal precursors, leading to the in-situ formation of metal or metal oxide nanoparticles within the polymer matrix, resulting in nanocomposites with tailored magnetic, catalytic, or electronic properties.

Exploration in Self-Healing and Responsive Materials

The development of self-healing and responsive materials is a rapidly growing area of research. nih.govrsc.orgnih.gov These "smart" materials can repair damage or change their properties in response to external stimuli. While direct research linking this compound to self-healing materials is not prominent, its functional groups offer potential pathways for designing such systems. For instance, the chloro group could be converted to other functionalities that can participate in reversible covalent or non-covalent bonding, which is a common strategy for creating self-healing networks. The ethynyl group could also be utilized in click chemistry reactions to form dynamic crosslinks.

Computational Chemistry Investigations of 1 Chloro 3 Ethynylbenzene Systems

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. This provides a detailed, step-by-step understanding of reaction mechanisms that can be difficult to obtain through experimental means alone. For 1-chloro-3-ethynylbenzene, these methods can be applied to a variety of important organic reactions.

One of the most significant reactions for ethynylbenzene derivatives is the Sonogashira cross-coupling reaction. researchgate.netacs.org This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. researchgate.net Density Functional Theory (DFT) calculations have been used to model the mechanism of the copper-free Sonogashira reaction between phenyl bromide and phenylacetylene (B144264). nih.gov The catalytic cycle is generally understood to involve four key steps: oxidative addition, cis-trans isomerization, deprotonation/transmetalation, and reductive elimination. researchgate.netnih.gov Computational studies have identified the oxidative addition as the rate-determining step, with the highest activation energy. nih.gov For a reaction involving this compound, quantum chemical calculations could predict the energy barriers for each step, taking into account the electronic effects of the chloro substituent on the aryl halide.

Another important class of reactions for alkynes is cycloadditions. researchgate.net For instance, the Huisgen 1,3-dipolar cycloaddition between phenylacetylene and azidobenzene (B1194522) has been investigated using DFT at the M06-2X/6-31G(d) level of theory. researchgate.net Such calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and can predict the regioselectivity of the addition. nih.gov For this compound, these calculations would be crucial in predicting how the chloro group influences the electronic structure of the ethynyl (B1212043) moiety and, consequently, the activation barriers and product distribution in cycloaddition reactions. researchgate.net

Below is a table of representative calculated activation energies for key steps in reactions analogous to those that this compound would undergo.

| Reaction Type | Model Reaction | Computational Method | Calculated Activation Gibbs Energy (kcal/mol) | Rate-Determining Step |

|---|---|---|---|---|

| Sonogashira Coupling | Bromobenzene + Phenylacetylene | DFT B3LYP/cc-pVDZ | 23.5 (in gas phase) | Oxidative Addition nih.gov |

| 1,3-Dipolar Cycloaddition | Phenylacetylene + Azidobenzene | M06-2X/6-31G(d) | 24.3 (in gas phase) | Cycloaddition researchgate.net |

Molecular Modeling of Reactivity and Selectivity in Organic Transformations

Molecular modeling techniques are essential for predicting the reactivity and selectivity (regio- and stereoselectivity) of organic reactions. For this compound, these models can help foresee the outcomes of various transformations, guiding synthetic efforts.

The reactivity of the ethynyl group in this compound is a key area of interest. In gold-catalyzed intermolecular hydroalkoxylation of terminal alkynes, high selectivity is typically achieved, with the addition of the alkoxy group occurring at the internal carbon atom (Markovnikov regioselectivity). mdpi.com However, the electronic nature of substituents on the phenyl ring can influence this selectivity. Molecular modeling can be used to calculate the charge distribution in the alkyne and the stability of potential carbocation intermediates, thereby predicting the most likely site of nucleophilic attack.

Similarly, in Alder-ene reactions of arynes with functionalized alkenes, the geometry and electronic properties of the substrates are critical in determining the product distribution between the desired ene reaction and other addition pathways. nih.gov For this compound, molecular modeling could simulate the approach of a reactant to the ethynyl group and the aromatic ring, evaluating steric and electronic factors to predict the favored reaction pathway.

The stereoselectivity of reactions can also be modeled. For instance, in the semi-hydrogenation of alkynes to alkenes, different catalysts can lead to either the E- or Z-isomer. rsc.org Computational modeling can be used to investigate the interactions between the alkyne substrate, the catalyst, and the hydrogen source to predict the stereochemical outcome. For this compound, this would be valuable in designing selective syntheses of its corresponding chloro-substituted styrenes.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides insights into orbital energies, electron density distribution, and various molecular properties that govern reactivity. tsijournals.com For this compound, DFT calculations can elucidate the influence of the chloro and ethynyl substituents on the aromatic system.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap is related to the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. scirp.org DFT calculations can accurately predict these orbital energies. For this compound, the electron-withdrawing nature of the chlorine atom and the π-system of the ethynyl group will modulate the HOMO and LUMO energy levels of the benzene (B151609) ring. tsijournals.com

DFT can also be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the molecule, including delocalization and hyperconjugative interactions.

The following table presents calculated HOMO-LUMO energy gaps for benzene and related substituted compounds, illustrating the effect of substituents on electronic properties.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Benzene | DFT | -9.24 | -0.87 | 8.37 |

| Quinoline (B57606) | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 scirp.org |

Note: The values for benzene are representative and can vary with the level of theory and basis set used. The quinoline data is provided for a related aromatic system.

Simulation of Intermolecular Interactions and Crystal Packing in Derivatives

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. Computational simulations are essential for understanding and predicting the crystal packing of organic molecules, which in turn influences their physical properties like melting point and solubility.

For derivatives of this compound, the chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule. The ethynyl group can act as a hydrogen bond donor (C-H···X) or as a π-system that interacts with other aromatic rings (π-π stacking).

Computational studies on halogenated naphthalenes have revealed the importance of π-hole and σ-hole interactions in their crystal packing. rsc.org Similarly, investigations into halogenated chrysenes have shown that halogen substituents can induce π-stack packing in the crystal lattice. nih.gov For derivatives of this compound, computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to quantify the strength and nature of these various intermolecular forces. These simulations can predict the most stable crystal polymorphs and provide insight into how modifications to the molecular structure would affect the solid-state packing. This is particularly important in the design of functional materials where the solid-state architecture is critical to the material's properties.

Supramolecular Chemistry and Self Assembly with 1 Chloro 3 Ethynylbenzene

Design of Supramolecular Building Blocks Featuring 1-Chloro-3-ethynylbenzene

This compound is recognized commercially as an organic building block for synthesis. sigmaaldrich.comcymitquimica.comtcichemicals.com Its utility in supramolecular chemistry stems from the predictable and directional interactions afforded by its distinct functional moieties: the chlorine atom, the ethynyl (B1212043) group, and the aromatic phenyl ring.

The design of supramolecular building blocks, or tectons, relies on the principle of molecular recognition, where specific and complementary non-covalent forces guide individual molecules to assemble into a larger, ordered architecture. The this compound molecule possesses the key features for such programmed assembly:

Halogen Bond Donor: The chlorine atom can act as a halogen bond donor, forming directional interactions with Lewis basic sites (halogen bond acceptors). Halogen bonding has emerged as a powerful tool in crystal engineering for directing supramolecular assembly. digitellinc.com

π-System Interactions: The molecule contains two distinct π-systems: the aromatic phenyl ring and the carbon-carbon triple bond of the ethynyl group. These regions can participate in various π-interactions, including π-π stacking and C-H···π interactions, which are crucial in the organization of aromatic molecules. libretexts.orgresearchgate.net

Hydrogen Bond Donor: The terminal hydrogen of the ethynyl group is acidic enough to function as a weak hydrogen bond donor, capable of interacting with suitable acceptors.

This combination of interaction sites allows this compound to be envisioned as a versatile component for creating complex supramolecular systems. By modifying the substitution pattern or incorporating it into larger molecular frameworks, its assembly behavior can be finely tuned.

Formation of Ordered Supramolecular Architectures and Frameworks

The directional nature of the non-covalent interactions involving this compound derivatives can be harnessed to guide their self-assembly into ordered one-, two-, or three-dimensional networks. The final architecture is dictated by the interplay and hierarchy of the various possible interactions.

For instance, a combination of halogen bonding and π-π stacking could lead to the formation of well-defined structures. A common motif in crystal engineering involves halogen bonds linking molecules into chains or sheets, while π-stacking interactions organize these primary structures into higher-order arrangements. researchgate.netmdpi.com In a hypothetical assembly of this compound, Cl···π or Cl···N halogen bonds could form linear chains, which then stack via offset π-π interactions between the phenyl rings to form layered structures. The specific arrangement (e.g., sandwich vs. displaced stacking) would depend on the subtle balance of electrostatic and dispersion forces. libretexts.orgacs.org

The formation of these ordered architectures is a key principle in crystal engineering, where the goal is to design new materials with specific properties (e.g., porosity, conductivity, optical response) by controlling the arrangement of molecules in the solid state. The multifunctionality of the this compound building block makes it a candidate for constructing such materials.

Analysis of Non-Covalent Interactions in this compound Derivatives

The assembly of this compound is governed by a variety of non-covalent interactions, which are attractive or repulsive forces between molecules that are weaker than covalent bonds. researchgate.netnih.gov The primary interactions relevant to this molecule are halogen bonding and π-stacking.

Halogen Bonding: A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a Lewis base. nih.govnih.gov In this compound, the chlorine atom, covalently bonded to the electron-withdrawing phenyl ring, can act as a halogen bond donor. It can interact with halogen bond acceptors like pyridyl nitrogen atoms or even the π-electron clouds of other aromatic rings or alkynes. The directionality and strength of these bonds make them highly effective for controlling molecular assembly. digitellinc.comtuni.fi

Pi-Stacking (π-π Interactions): Aromatic rings can interact through π-π stacking, a force that includes contributions from electrostatic and dispersion interactions. libretexts.orgnih.gov These interactions are fundamental to the structure of materials like graphite (B72142) and biological systems like DNA. For substituted benzenes like this compound, the electron distribution in the ring is asymmetric. This can favor specific stacking geometries, such as parallel-displaced arrangements, over face-to-face sandwich configurations to minimize electrostatic repulsion and maximize attraction. acs.orgrsc.org Theoretical studies on chlorobenzene (B131634) have shown that staggered, offset stacking conformations can be significantly more stable. researchgate.net The ethynyl group also provides an additional site for π-interactions.

The table below summarizes the potential non-covalent interactions involving the functional groups of this compound.

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Role in Supramolecular Assembly |

| Halogen Bonding | C-Cl | Lewis Bases (e.g., N, O), π-systems | Directional control, formation of chains/networks |

| π-π Stacking | Phenyl Ring, Ethynyl Group | Phenyl Ring, Ethynyl Group | Packing of aromatic units, formation of columns/layers |

| C-H···π Interaction | C-H (Aromatic or Ethynyl) | Phenyl Ring, Ethynyl Group | Stabilization of stacked or T-shaped arrangements |

| Hydrogen Bonding | C≡C-H | Hydrogen Bond Acceptors (e.g., N, O) | Directional linking of molecules |

Advanced Host-Guest Chemistry Applications

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule or supramolecular assembly. libretexts.org This binding is mediated by non-covalent interactions. While specific research detailing the use of this compound in advanced host-guest systems is not prominent, its structural motifs are found in well-established host molecules.

Phenylene-ethynylene units are common components in the construction of macrocyclic hosts. These rigid linkers can be used to create well-defined molecular cavities capable of encapsulating guest molecules. For example, resorcinarenes and calixarenes, which are foundational host molecules, can be functionalized to create complex assemblies and capsules that operate through non-covalent interactions, including halogen bonding. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis and functionalization of 1-chloro-3-ethynylbenzene are poised for significant advancements through the adoption of modern synthetic techniques like flow chemistry and photoredox catalysis.

Photoredox Catalysis: Harnessing the energy of visible light, photoredox catalysis enables a wide array of chemical transformations under mild conditions. sigmaaldrich.comresearchgate.net This methodology opens up new reaction pathways for this compound that are often inaccessible through traditional thermal methods. researchgate.net Research is increasingly focused on using organic dyes and earth-abundant metal-based photocatalysts to drive reactions like C-H functionalization, cross-coupling, and the synthesis of complex heterocyclic structures from alkyne precursors. sigmaaldrich.comresearchgate.netbeilstein-journals.org The combination of photoredox catalysis with other catalytic systems is a particularly promising avenue for achieving novel reactivity and selectivity. nih.gov

| Parameter | Traditional Batch Chemistry | Flow Chemistry | Photoredox Catalysis |

|---|---|---|---|

| Reaction Control | Limited | Precise control over temperature, pressure, and residence time | Control via light intensity and wavelength |

| Safety | Potential for thermal runaways, handling of hazardous intermediates | Improved safety due to small reaction volumes and better heat dissipation nih.gov | Generally operates at ambient temperature, reducing hazards |

| Scalability | Often challenging | Straightforward scale-up by extending operation time ("scaling out") nih.gov | Can be limited by light penetration, but flow reactors offer solutions |

| Efficiency | Variable, often requires purification between steps | Higher yields, potential for integrated multi-step synthesis mdpi.com | High efficiency for specific transformations, mild reaction conditions sigmaaldrich.com |

Expanded Applications in Interdisciplinary Fields beyond Traditional Organic Synthesis

The unique combination of a chloro-substituent and an ethynyl (B1212043) group makes this compound a valuable building block for materials science, medicinal chemistry, and chemical biology.

Materials Science: The ethynyl group is a key functional group for creating advanced materials. It can undergo polymerization to form conjugated polymers with interesting electronic and optical properties. Furthermore, it is a crucial component in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of functionalized polymers and surface modification. Future research will explore the incorporation of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to tune their properties for applications in gas storage, catalysis, and sensing.

Medicinal Chemistry: Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring at least one chlorine atom. nih.govdntb.gov.ua The chlorine atom on the benzene (B151609) ring can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The ethynyl group serves as a versatile handle for introducing further complexity and can act as a bioisostere or a reactive probe. Emerging research will focus on using this compound as a scaffold for developing new therapeutic agents. nih.gov

Chemical Biology: The terminal alkyne functionality is widely used for bioconjugation reactions to label and track biomolecules within living systems. The development of new probes and reagents based on the this compound framework could lead to new tools for understanding biological processes.

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Design